An In-Depth Technical Guide to 2-Bromo-4-fluorobenzyl Alcohol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Bromo-4-fluorobenzyl Alcohol: Synthesis, Properties, and Applications
Introduction: A Versatile Halogenated Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of rational design. 2-Bromo-4-fluorobenzyl alcohol, identified by the CAS number 229027-89-8 , has emerged as a pivotal intermediate, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures.[1][2][3] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its applications in cutting-edge research and development.
The strategic placement of a bromine atom at the ortho-position and a fluorine atom at the para-position of the benzyl alcohol confers a distinct reactivity profile. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, while the fluorine atom modulates the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in pharmaceutical applications.[1] This dual-functionality makes 2-Bromo-4-fluorobenzyl alcohol an indispensable tool for researchers, scientists, and drug development professionals.[2][4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. 2-Bromo-4-fluorobenzyl alcohol is typically a white to off-white crystalline solid.[4][5] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 229027-89-8 | [1][2][3][4] |
| Molecular Formula | C₇H₆BrFO | [4] |
| Molecular Weight | 205.03 g/mol | [4] |
| Appearance | White to almost white powder or crystal | [4][5] |
| Melting Point | 68 - 72 °C | [3][4][6] |
| Purity | ≥ 98% (GC) | [4] |
| InChI Key | XGAMLBPEVCLQEJ-UHFFFAOYSA-N | |
| SMILES String | BrC1=C(CO)C=CC(F)=C1 |
Synthesis and Mechanistic Considerations
While specific, detailed synthesis routes for 2-Bromo-4-fluorobenzyl alcohol are not extensively documented in the provided search results, a general understanding can be derived from analogous preparations of halogenated benzyl alcohols. The synthesis would likely involve the selective bromination and fluorination of a suitable toluene or benzaldehyde precursor, followed by the reduction of the aldehyde or carboxylic acid functionality to the primary alcohol.
A plausible synthetic pathway could start from 4-fluorotoluene, which would undergo ortho-bromination followed by radical bromination of the methyl group and subsequent hydrolysis to yield the desired alcohol. The choice of reagents and reaction conditions is critical to ensure high regioselectivity and yield.
Below is a conceptual workflow for the synthesis of 2-Bromo-4-fluorobenzyl alcohol.
Caption: Conceptual workflow for the synthesis of 2-Bromo-4-fluorobenzyl alcohol.
Key Reactions and Applications in Drug Discovery
The utility of 2-Bromo-4-fluorobenzyl alcohol as a synthetic intermediate stems from the differential reactivity of its functional groups. The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, or participate in etherification and esterification reactions.[3] The aryl bromide is a key reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.[1][3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent on the aromatic ring makes 2-Bromo-4-fluorobenzyl alcohol an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the elaboration of the molecular scaffold.
Caption: Key palladium-catalyzed cross-coupling reactions of 2-Bromo-4-fluorobenzyl alcohol.
Oxidation to Aldehyde and Carboxylic Acid
The primary alcohol functionality can be selectively oxidized to either the aldehyde or the carboxylic acid, depending on the choice of oxidizing agent. The resulting 2-bromo-4-fluorobenzaldehyde is a valuable intermediate in its own right, particularly in the synthesis of heterocyclic compounds and other pharmacologically active molecules.[7][8]
Experimental Protocol: Oxidation to 2-Bromo-4-fluorobenzaldehyde
This protocol is a generalized example based on common oxidation procedures for benzyl alcohols.
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Dissolution: Dissolve 2-Bromo-4-fluorobenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Oxidant: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 eq), portion-wise at room temperature or 0 °C to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for DMP).
-
Extraction: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-bromo-4-fluorobenzaldehyde.
Applications in Material Science and Agrochemicals
Beyond its prominent role in pharmaceutical development, 2-Bromo-4-fluorobenzyl alcohol is also utilized in the synthesis of specialty chemicals, including agrochemicals and materials.[4][5] The incorporation of this fluorinated and brominated moiety can enhance the thermal stability and chemical resistance of polymers and resins.[4] In the agrochemical sector, derivatives of this compound can be tailored to create more potent and selective pesticides and herbicides.[5]
Safety and Handling
2-Bromo-4-fluorobenzyl alcohol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute oral toxicant (Category 3) and may cause skin, eye, and respiratory irritation.[6] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-Bromo-4-fluorobenzyl alcohol is a strategically designed and highly versatile building block in modern organic chemistry. Its unique combination of a reactive primary alcohol and a functionalized aromatic ring with ortho-bromo and para-fluoro substituents provides a powerful platform for the synthesis of a diverse range of complex molecules. From its pivotal role in the development of novel pharmaceuticals to its applications in material science and agrochemicals, this compound continues to be an invaluable tool for innovation in the chemical sciences.
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The Expanding Horizons of 2-Bromo-4-fluorobenzyl Alcohol in Specialty Chemical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Comparing 2-Bromo-4-fluorobenzyl Alcohol with Structural Analogs for Synthesis Optimization - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (URL: [Link])
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Synthesis of 2-bromobenzyl alcohol - PrepChem.com. (URL: [Link])
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Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. - ResearchGate. (URL: [Link])
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